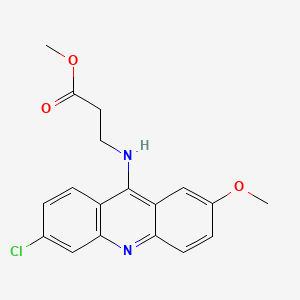
beta-Alanine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
beta-Alanine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester: is a chemical compound with a complex structure that includes a beta-alanine backbone, a chloro-substituted acridine moiety, and a methoxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of beta-Alanine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester typically involves multiple steps. One common method includes the following steps:
Formation of the acridine moiety: The acridine ring system is synthesized through a series of condensation reactions involving aromatic amines and aldehydes.
Chlorination: The acridine derivative is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Methoxylation: The chlorinated acridine is reacted with methanol in the presence of a base to introduce the methoxy group.
Coupling with beta-alanine: The final step involves coupling the modified acridine with beta-alanine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
beta-Alanine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the acridine moiety can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acridine derivatives.
Wissenschaftliche Forschungsanwendungen
beta-Alanine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester: has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of beta-Alanine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with DNA, proteins, and enzymes, leading to various biological effects.
Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and enzyme activity, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- beta-Alanine, N-(6-chloro-2-methoxy-9-acridinyl)-, ethyl ester
- beta-Alanine, N-(6-chloro-2-methoxy-9-acridinyl)-, propyl ester
- beta-Alanine, N-(6-chloro-2-methoxy-9-acridinyl)-, butyl ester
Uniqueness
beta-Alanine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester: is unique due to its specific ester group, which can influence its reactivity, solubility, and biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
77420-88-3 |
|---|---|
Molekularformel |
C18H17ClN2O3 |
Molekulargewicht |
344.8 g/mol |
IUPAC-Name |
methyl 3-[(6-chloro-2-methoxyacridin-9-yl)amino]propanoate |
InChI |
InChI=1S/C18H17ClN2O3/c1-23-12-4-6-15-14(10-12)18(20-8-7-17(22)24-2)13-5-3-11(19)9-16(13)21-15/h3-6,9-10H,7-8H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
DCACMIIXPSBMEN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


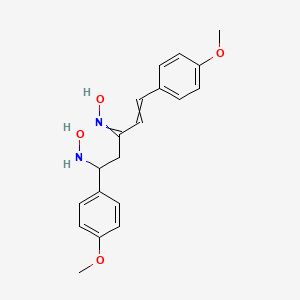
![1-Butyl-4-(4'-hexyl[1,1'-biphenyl]-4-yl)piperazine](/img/structure/B14438835.png)
![N-[(Z)-[1H-benzimidazol-2-yl(nitro)methylidene]amino]aniline](/img/structure/B14438838.png)
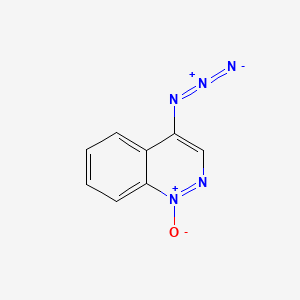
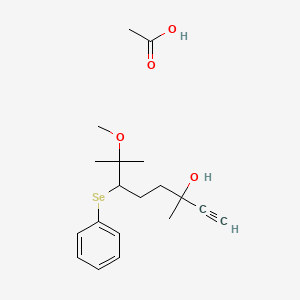
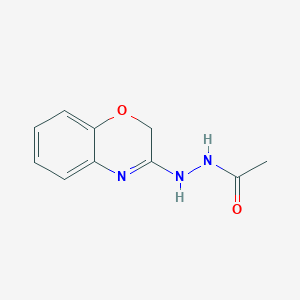
![Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl-](/img/structure/B14438870.png)
![N,5-Dimethyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B14438875.png)
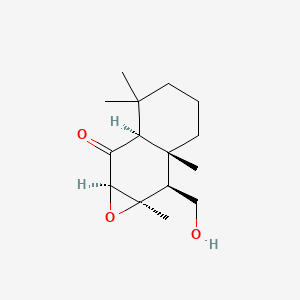
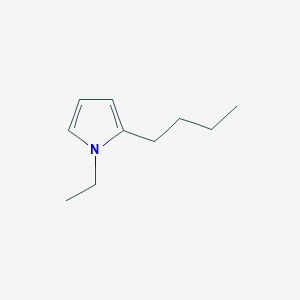
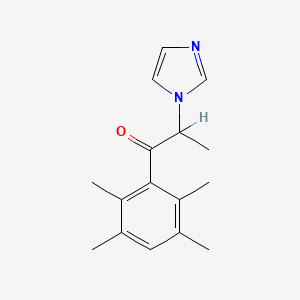
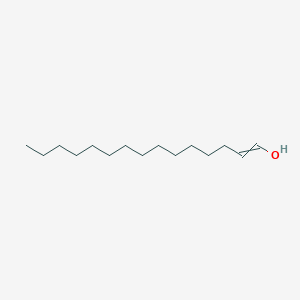

![Benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]-](/img/structure/B14438905.png)
